Changing stereoselectivity and regioselectivity in copper(i)-catalyzed 5-exo cyclization by chelation and rigidity in aminoalkyl radicals: synthesis towards diverse bioactive N-heterocycles†
New Journal of Chemistry Pub Date: 2020-01-23 DOI: 10.1039/C9NJ05166J
Abstract
The work reveals that a chelate-type interaction in the transition state of a β-aminoalkyl radical in a copper(I)-catalyzed 5-exo-trig radical cyclization step changes the usual stereochemistry of the NH-pyrrolidine ring predicted by the Beckwith–Houk transition state model. In contrast, the rigidity in the fused β-aminoalkyl radical changes the Baldwin's predicted 5-exo to 6-endo cyclization mode, preferentially forming a piperidine ring over a pyrrolidine ring via a geometrically constrained transition state. The resultant diverse NH-pyrrolidines, pyrrolines and piperidines are sources of the bioactive natural product roseophilin and the drug Ritalin among others.
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